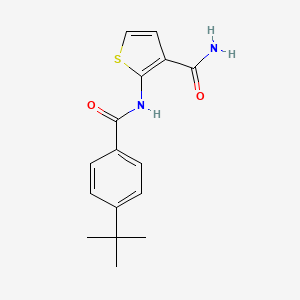

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

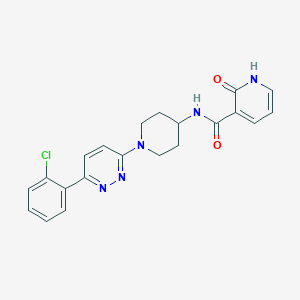

“2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications, including in the pharmaceutical industry, the materials science industry, and more .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by spectroscopic methods such as 1H-NMR and 13C-NMR . These methods are commonly used to determine the structure of organic compounds .Scientific Research Applications

Polymer Synthesis

- Hsiao et al. (2000) conducted research on the synthesis and properties of ortho-linked polyamides, using compounds related to 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide. These polyamides exhibited excellent solubility in polar solvents and showed high thermal stability, with potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Asymmetric Hydrogenation Catalysts

- Imamoto et al. (2012) explored rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation. These compounds, related to the thiophene derivative , showed high enantioselectivity and catalytic activities, suggesting potential use in pharmaceutical synthesis (Imamoto et al., 2012).

Synthetic Organic Chemistry

- Jasch et al. (2012) highlighted the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry. These compounds can undergo various reactions, including nucleophilic substitutions and radical reactions, indicating their versatility as building blocks in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Enzyme Inhibition Studies

- Gütschow et al. (1999) investigated 2-(diethylamino)thieno1,3ŏxazin-4-ones, derived from similar thiophene compounds, for their inhibitory activity toward human leukocyte elastase. This suggests potential therapeutic applications in diseases where enzyme inhibition is beneficial (Gütschow et al., 1999).

Cyclisation Reactions in Organic Synthesis

- Clayden et al. (2004) studied thiophene-3-carboxamides and their dearomatising cyclisation. Such reactions are essential in organic synthesis, highlighting the role of thiophene derivatives in the synthesis of complex organic molecules (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Future Directions

properties

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUBPZWPIQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)